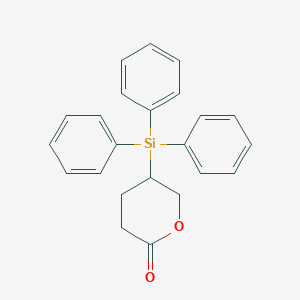
5-(Triphenylsilyl)oxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Triphenylsilyl)oxan-2-one: is a compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to three phenyl groups and an oxan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Triphenylsilyl)oxan-2-one typically involves the reaction of triphenylsilanol with oxan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Triphenylsilyl)oxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups attached to the silicon atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Triphenylsilyl)oxan-2-one is used as a precursor for the synthesis of other organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in biomedical devices. Its biocompatibility and stability make it a candidate for various biomedical applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its ability to enhance the properties of materials, such as thermal stability and resistance to degradation, makes it valuable in manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-(Triphenylsilyl)oxan-2-one involves its interaction with specific molecular targets. The silicon atom in the compound can form stable bonds with various substrates, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action are related to its ability to undergo chemical transformations, such as oxidation and reduction, which can modify its properties and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
δ-Valerolactone: Another oxan-2-one derivative with different substituents.
2,5-Diphenyl-1,3-oxazoline: A compound with a similar structural motif but different functional groups.
Uniqueness: 5-(Triphenylsilyl)oxan-2-one is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
918422-63-6 |
|---|---|
Molekularformel |
C23H22O2Si |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
5-triphenylsilyloxan-2-one |
InChI |
InChI=1S/C23H22O2Si/c24-23-17-16-22(18-25-23)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI-Schlüssel |
GNZASXNHSHKNSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OCC1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)

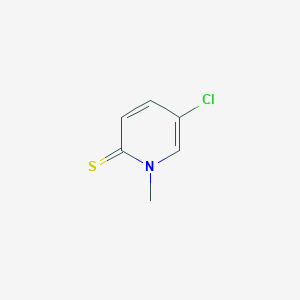
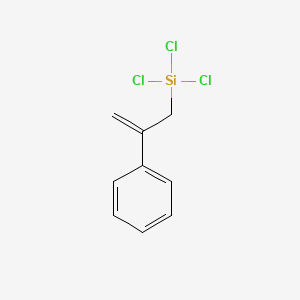
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
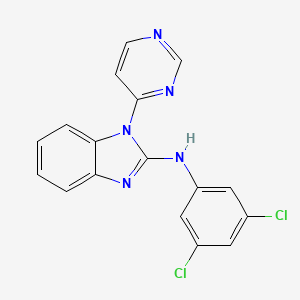

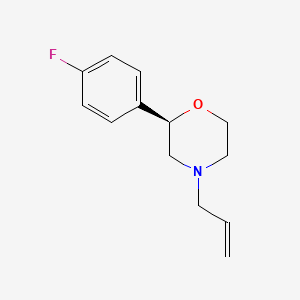


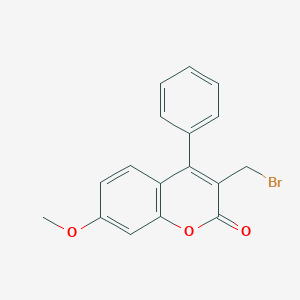
![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14202086.png)
![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
